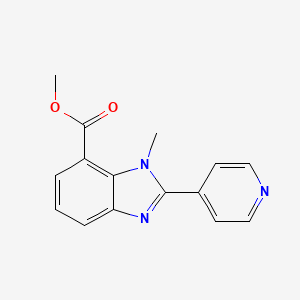

Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a pyridine ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated benzimidazole intermediate.

Esterification: The carboxylate ester group can be introduced by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the nitro group (if present) on the benzimidazole ring, converting it to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the benzimidazole or pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of amino-substituted benzimidazoles.

Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.

Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate depends on its specific application:

In medicinal chemistry: The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to the suppression of disease-related pathways.

In materials science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Benzimidazole: The parent compound, which lacks the pyridine ring and carboxylate ester group.

Methyl 2-pyridin-4-ylbenzimidazole-4-carboxylate: Similar structure but without the methyl group on the pyridine ring.

3-methyl-2-pyridin-4-ylbenzimidazole: Lacks the carboxylate ester group.

Uniqueness: Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties

Biological Activity

Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article provides a detailed overview of its biological activity, supported by relevant research findings, structure-activity relationship (SAR) analyses, and case studies.

Overview of Biological Activity

Benzimidazole derivatives, including this compound, have been widely studied for their diverse biological activities. These compounds exhibit various pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial activities. The biological activity often correlates with specific structural features of the benzimidazole core.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study evaluating similar benzimidazole derivatives reported significant growth inhibition against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent activity .

Case Study: Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives indicates that specific substitutions on the benzimidazole ring influence their anticancer efficacy. For example:

| Compound | Substitution | IC50 (μM) | Cancer Cell Line |

|---|---|---|---|

| Compound A | 3-Methyl | 1.03 | A549 |

| Compound B | 5-Methyl | 1.15 | HeLa |

| Compound C | 2-Methyl | 2.59 | MCF-7 |

These findings suggest that the presence of methyl groups at specific positions enhances the compound's ability to inhibit cancer cell growth .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Benzimidazoles are known to interact with various receptors involved in inflammatory pathways, such as cannabinoid receptors and transient receptor potential channels. Research indicates that modifications to the benzimidazole structure can lead to enhanced selectivity for COX enzymes, which play a crucial role in inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways.

- Regulation of Gene Expression : Some derivatives can modulate the expression of genes associated with apoptosis and cell cycle regulation.

- Interaction with Receptors : The compound's ability to bind to specific receptors may modulate inflammatory responses and cellular proliferation.

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate |

InChI |

InChI=1S/C15H13N3O2/c1-18-13-11(15(19)20-2)4-3-5-12(13)17-14(18)10-6-8-16-9-7-10/h3-9H,1-2H3 |

InChI Key |

MAENOHQPFMHSRQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2N=C1C3=CC=NC=C3)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.